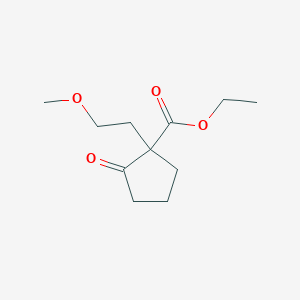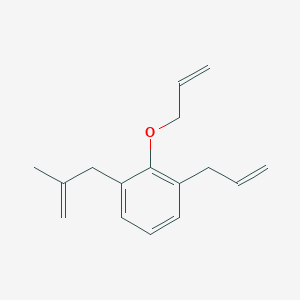
CID 78062106
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78062106” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78062106” involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for “this compound” would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
The compound “CID 78062106” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
The compound “CID 78062106” has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of “CID 78062106” involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Propiedades
Fórmula molecular |
Al2Sr |
|---|---|
Peso molecular |
141.58 g/mol |
InChI |
InChI=1S/2Al.Sr |
Clave InChI |
OJYKDLCLUVTDHZ-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Al].[Sr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)


![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)



![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)


